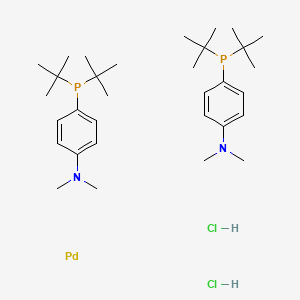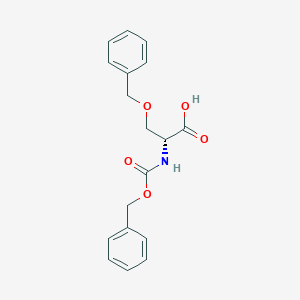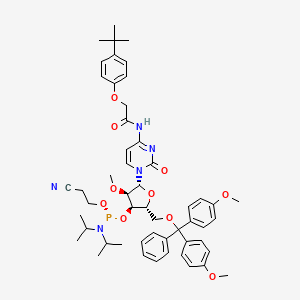
DMT-2'O-Methyl-rC(tac) Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-2’O-Methyl-rC(tac) phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of cytidine, modified to include a 2’-O-methyl group and a 5’-O-(4,4’-dimethoxytrityl) (DMT) protecting group. This compound is crucial in the field of molecular biology and biochemistry for the synthesis of RNA sequences with enhanced stability and resistance to degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’O-Methyl-rC(tac) phosphoramidite involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a 4,4’-dimethoxytrityl (DMT) group.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated to form the 2’-O-methyl derivative.
Introduction of the Phosphoramidite Group: The 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
These reactions are typically carried out under anhydrous conditions using inert atmosphere techniques to prevent moisture from interfering with the reactions .
Industrial Production Methods
Industrial production of DMT-2’O-Methyl-rC(tac) phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed and reacted in batch reactors.
Purification: The product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) and 31P-NMR to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
DMT-2’O-Methyl-rC(tac) phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMT protecting group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile are commonly used oxidizing agents.
Deprotection: Trichloroacetic acid in dichloromethane is used to remove the DMT group
Major Products Formed
Oxidation: The major product is the corresponding phosphate derivative.
Deprotection: The major product is the deprotected oligonucleotide with a free 5’-hydroxyl group
Wissenschaftliche Forschungsanwendungen
DMT-2’O-Methyl-rC(tac) phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified RNA sequences for structural and functional studies.
Biology: Employed in the creation of RNA molecules for gene silencing and regulation studies.
Medicine: Utilized in the development of RNA-based therapeutics and vaccines.
Industry: Applied in the production of synthetic RNA for various industrial processes .
Wirkmechanismus
The mechanism of action of DMT-2’O-Methyl-rC(tac) phosphoramidite involves its incorporation into RNA sequences during oligonucleotide synthesis. The 2’-O-methyl modification enhances the stability of the RNA by protecting it from enzymatic degradation. The DMT group serves as a protecting group during synthesis, which can be removed to expose the reactive hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DMT-2’O-Methyl-rA(bz) Phosphoramidite
- DMT-2’O-Methyl-rG(ib) Phosphoramidite
- DMT-2’O-Methyl-rU Phosphoramidite
Uniqueness
DMT-2’O-Methyl-rC(tac) phosphoramidite is unique due to its specific modifications that provide enhanced stability and resistance to degradation. Compared to other similar compounds, it offers unique advantages in the synthesis of RNA sequences with specific structural and functional properties .
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMGDLRRSEUHM-QEGXYSTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H64N5O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

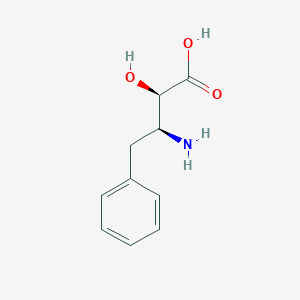
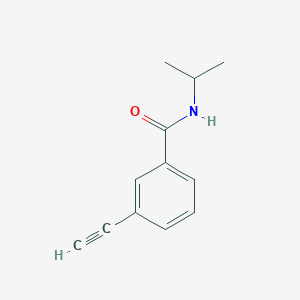
![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)


![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)
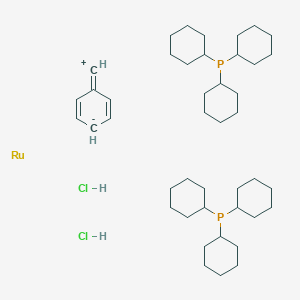
![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)
